molecular formula C9H16N2OS B2855919 1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine CAS No. 1491006-67-7

1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine

Cat. No.: B2855919
CAS No.: 1491006-67-7
M. Wt: 200.3
InChI Key: UKPDHAAAHCVMAB-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethoxymethyl and methyl groups may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine can be compared with other thiazole derivatives, such as:

    2-(Ethoxymethyl)-4-methylthiazole: Lacks the ethan-1-amine group, resulting in different chemical properties.

    4-Methylthiazole: Lacks both the ethoxymethyl and ethan-1-amine groups, making it less complex.

    Thiazole: The simplest form, lacking all substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[2-(ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2OS/c1-4-12-5-8-11-7(3)9(13-8)6(2)10/h6H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPDHAAAHCVMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=C(S1)C(C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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